(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 6-chloropyridine-3-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(6-bromopyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
- (5E)-5-[(6-fluoropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
- (5E)-5-[(6-methylpyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Uniqueness
(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications. Additionally, the combination of the thiazolidine and pyridine rings imparts distinct electronic properties that can be exploited in material science applications.
Properties
IUPAC Name |
(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-7-2-1-5(4-11-7)3-6-8(13)12-9(14)15-6/h1-4H,(H,12,13,14)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXOGHXTQAWNBJ-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=C2C(=O)NC(=O)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/2\C(=O)NC(=O)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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